molecular formula C15H31NO2 B14417500 Ethyl 2-[(ethylamino)methyl]decanoate CAS No. 84515-43-5

Ethyl 2-[(ethylamino)methyl]decanoate

Cat. No.: B14417500
CAS No.: 84515-43-5
M. Wt: 257.41 g/mol
InChI Key: JGGQELZVIKVPAH-UHFFFAOYSA-N
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Description

Ethyl 2-[(ethylamino)methyl]decanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized from decanoic acid and ethylamine, resulting in a structure that includes both ester and amine functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(ethylamino)methyl]decanoate typically involves the esterification of decanoic acid with ethanol, followed by the reaction with ethylamine. The esterification process requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion . The subsequent reaction with ethylamine is carried out under basic conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(ethylamino)methyl]decanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and amides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like halides (e.g., NaBr) are employed under basic conditions.

Major Products Formed

    Oxidation: Decanoic acid and ethylamine derivatives.

    Reduction: Ethyl 2-[(ethylamino)methyl]decanol.

    Substitution: Ethyl 2-[(ethylamino)methyl]decanoyl halides.

Scientific Research Applications

Ethyl 2-[(ethylamino)methyl]decanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(ethylamino)methyl]decanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release active metabolites, while the amine group can form hydrogen bonds and ionic interactions with biological molecules . These interactions can modulate biochemical pathways and physiological responses.

Comparison with Similar Compounds

Ethyl 2-[(ethylamino)methyl]decanoate can be compared with other esters and amines:

The uniqueness of this compound lies in its dual functional groups, which provide versatility in chemical reactions and applications.

Properties

CAS No.

84515-43-5

Molecular Formula

C15H31NO2

Molecular Weight

257.41 g/mol

IUPAC Name

ethyl 2-(ethylaminomethyl)decanoate

InChI

InChI=1S/C15H31NO2/c1-4-7-8-9-10-11-12-14(13-16-5-2)15(17)18-6-3/h14,16H,4-13H2,1-3H3

InChI Key

JGGQELZVIKVPAH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CNCC)C(=O)OCC

Origin of Product

United States

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